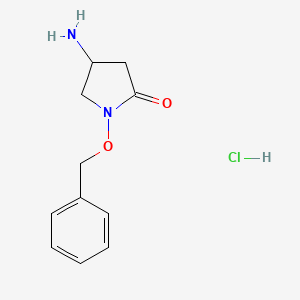

4-Amino-1-phenylmethoxypyrrolidin-2-one;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrrolidine is a class of 5-membered nitrogen-containing heterocyclic compounds . They are widely used by medicinal chemists to develop compounds for the treatment of various diseases . The pyrrolidine ring is present in many natural products, especially in alkaloids isolated from plants or microorganisms .

Synthesis Analysis

Pyrrolidine compounds can be synthesized using different strategies . One approach involves constructing the ring from different cyclic or acyclic precursors . Another approach involves functionalizing preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, which allows efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Chemical Reactions Analysis

The reactivity of pyrrolidine compounds can be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine compounds can be quite diverse . These properties are often enhanced or novel compared to bulk material, which has led to a multitude of innovative applications in various fields .Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis and Derivative Utility

4-Amino-1-phenylmethoxypyrrolidin-2-one hydrochloride serves as a precursor in the enzymatic synthesis of enantiomerically enriched 4-phenylpyrrolidin-2-one, highlighting its utility in producing derivatives that are cyclic analogues of γ-aminobutyric acid (GABA). This process employs dynamic kinetic resolution catalyzed by ω-transaminases, demonstrating its importance in the synthesis of pharmaceutical intermediates and research chemicals (Koszelewski et al., 2009).

Corrosion Inhibition

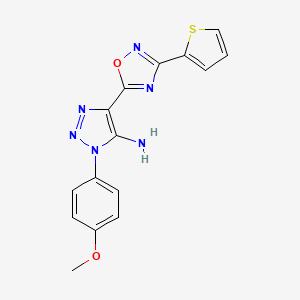

The compound has been identified in studies focusing on corrosion inhibition. For example, derivatives such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have shown exceptional inhibition performance on mild steel in hydrochloric acid, reaching up to 98% efficiency at very low concentrations. This illustrates the potential application of 4-Amino-1-phenylmethoxypyrrolidin-2-one hydrochloride derivatives in industrial corrosion protection (Bentiss et al., 2009).

Structural Modifications in Bioactive Oligopeptides

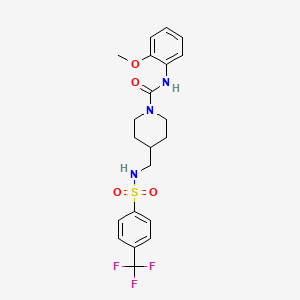

The compound is involved in structural modifications of bioactive oligopeptides, acting as a proline surrogate or protecting the N-terminal amino acid against hydrolysis. This utility is highlighted in the synthesis of imidazolidin-4-ones, which are crucial for enhancing the bioactivity and stability of therapeutic peptides and drugs (Ferraz et al., 2007).

Biosynthesis and Occurrence in Peptide Natural Products

4-Amino-1-phenylmethoxypyrrolidin-2-one hydrochloride and its derivatives play a significant role in the biosynthesis and occurrence of phenylglycine-type amino acids in peptide natural products. These compounds are found in various biologically active linear and cyclic peptides, including antibiotics, illustrating their importance in medicinal chemistry and drug development (Al Toma et al., 2015).

Anticancer Potential

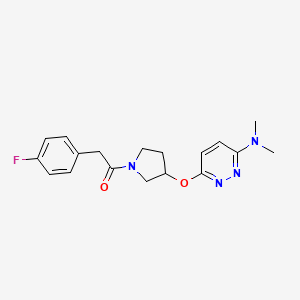

Derivatives of 4-Amino-1-phenylmethoxypyrrolidin-2-one hydrochloride have been synthesized and evaluated for their anticancer activities against various human tumor cell lines. The research indicates the potential for these compounds to act as effective anticancer agents, further emphasizing the importance of this chemical in developing new therapeutic options (Tiwari et al., 2016).

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring structure have been reported to interact with various biological targets

Mode of Action

It is known that the pyrrolidine ring, a common structural motif in this compound, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows for diverse interactions with biological targets, potentially leading to various physiological effects.

Biochemical Pathways

Compounds with a pyrrolidine structure have been associated with various biological activities and could potentially influence multiple biochemical pathways .

Result of Action

The compound’s potential therapeutic applications have been noted, suggesting that it may have significant biological effects.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-amino-1-phenylmethoxypyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c12-10-6-11(14)13(7-10)15-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALVMHJXRVVKIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)OCC2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-phenylmethoxypyrrolidin-2-one;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2999456.png)

![N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]prop-2-enamide](/img/structure/B2999462.png)

![N-[(3,3-Difluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2999463.png)

![3-(3-Chlorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2999464.png)

![(5Z)-5-[(4-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2999465.png)

amine](/img/structure/B2999468.png)